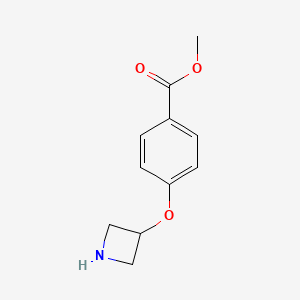

Methyl 4-(3-azetidinyloxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(azetidin-3-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHDHLXXKXNEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295587 | |

| Record name | Methyl 4-(3-azetidinyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-82-9 | |

| Record name | Methyl 4-(3-azetidinyloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-azetidinyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(azetidin-3-yloxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-(3-azetidinyloxy)benzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(3-azetidinyloxy)benzoate is a chemical compound of interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a methyl ester and an azetidine ring linked to a benzene ring via an ether bond, presents a scaffold with potential for diverse biological activities. This technical guide provides a detailed overview of the known physicochemical properties, a proposed synthetic route, and standardized experimental protocols for its characterization. Due to the limited availability of experimental data, this guide combines predicted properties with established methodologies for empirical determination.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available, albeit predicted, physicochemical data for this compound. Researchers are strongly encouraged to determine these values experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | - |

| Molecular Weight | 207.23 g/mol | - |

| CAS Number | 1219948-82-9 | - |

| Predicted Boiling Point | 334.0 ± 32.0 °C | [1] |

| Predicted Density | 1.188 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.19 ± 0.40 | [1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| LogP | Not available | - |

Synthesis of this compound

The synthesis of this compound can be achieved through the Fischer esterification of its carboxylic acid precursor, 4-(3-azetidinyloxy)benzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

4-(3-azetidinyloxy)benzoic acid hydrochloride

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Free Base: If starting with 4-(3-azetidinyloxy)benzoic acid hydrochloride, neutralize it to the free base by dissolving it in a minimal amount of water and adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate) until the pH is neutral. The free acid can then be extracted with an organic solvent and dried.

-

Esterification Reaction:

-

To a clean, dry round-bottom flask, add 4-(3-azetidinyloxy)benzoic acid.

-

Add an excess of anhydrous methanol to act as both the reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of the carboxylic acid) to the flask while stirring. Alternatively, for a milder reaction, thionyl chloride can be used to first form the acyl chloride, which is then reacted with methanol.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is available).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Micro-scale)

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Heating oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small fusion tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Place a small amount (a few drops) of the liquid this compound into a fusion tube.

-

Place a small capillary tube, sealed end up, inside the fusion tube containing the liquid.

-

Attach the fusion tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with heating oil, ensuring the heat is distributed evenly.

-

Heat the side arm of the Thiele tube gently and slowly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

pH meter

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of purified water (or a buffer solution of a specific pH).

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

-

The solubility is expressed in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

Apparatus:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other pre-saturated solvent. The volume ratio of octanol to water is typically between 1:1 and 4:1.

-

Shake the mixture vigorously for a set period (e.g., 5-10 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely, using a centrifuge if necessary to break up any emulsions.

-

Carefully sample a known volume from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Visualizations

Synthetic Pathway

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.

Caption: Synthesis of this compound via Fischer esterification.

Experimental Workflow: Purification

This diagram outlines a general workflow for the purification of a synthesized ester like this compound.

Caption: General workflow for the purification of a synthesized ester.

References

The Synthesis and Applications of Benzoate Esters: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of methyl benzoate and its derivatives. While the specific compound "Methyl 4-(3-azetidinyloxy)benzoate" lacks extensive documentation in publicly available scientific literature, this paper will delve into the core chemistry of benzoate esters, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to Benzoate Esters

Benzoate esters are a class of organic compounds that are esters of benzoic acid. They are characterized by the presence of a benzene ring attached to an ester functional group. Methyl benzoate, the simplest of these esters, is a colorless liquid with a pleasant fruity odor. These compounds serve as important intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances.[1][2] Their biological activities are diverse, with some derivatives exhibiting insecticidal, antimicrobial, and even anti-cancer properties.[1][3][4]

Synthesis of Methyl Benzoate

The primary method for synthesizing methyl benzoate is through the Fischer esterification of benzoic acid with methanol, typically in the presence of a strong acid catalyst such as sulfuric acid.[5][6][7]

General Experimental Protocol: Fischer Esterification

Materials:

-

Benzoic acid

-

Methanol (excess)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Carbon tetrachloride

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of benzoic acid, excess methanol, and a catalytic amount of concentrated sulfuric acid is placed in a round-bottom flask.

-

A reflux condenser is attached, and the mixture is gently boiled for approximately 4 hours.

-

After reflux, the excess methanol is distilled off.

-

The remaining mixture is cooled and transferred to a separatory funnel containing water and carbon tetrachloride.

-

The funnel is shaken, and the lower organic layer containing the methyl benzoate is separated.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any unreacted benzoic acid, followed by a wash with water.

-

The washed organic layer is dried over anhydrous magnesium sulfate.

-

The final product, methyl benzoate, is obtained after the removal of the solvent by distillation.[5]

Alternative synthetic routes include the alkoxycarbonylation of aryl halides catalyzed by palladium complexes and the use of solid acid catalysts to create a more environmentally friendly process.[2][6][7]

Key Derivatives and Their Significance

While information on this compound is scarce, other derivatives of methyl benzoate have been investigated for various applications. For instance, 4-amino-3-chloro benzoate ester derivatives have been synthesized and evaluated as potential EGFR inhibitors for cancer therapy.[4] Another example is methyl 4-(2-bromoacetyl)benzoate, which serves as a chemical intermediate.[8]

Pharmacokinetics of Benzoate Derivatives

A study on 3,4-dihydroxy methyl benzoate in rats provided insights into the pharmacokinetic profile of a benzoate derivative. The following table summarizes the key parameters observed after intragastric administration.[9]

| Pharmacokinetic Parameter | Value |

| Cmax (Maximum Concentration) | 12.1 ± 1.93 mg/L |

| Tmax (Time to Cmax) | 27.5 ± 6.12 h |

| t1/2 (Half-life) | 39.2 ± 5.66 h |

| AUC(0→t) | 0.85 ± 0.13 g·min/L |

| AUC(0→∞) | 0.88 ± 0.14 g·min/L |

| Vd (Volume of Distribution) | 0.32 ± 0.04 L |

| CL (Clearance) | 5.79 ± 0.82 mL/min |

| Table 1: Pharmacokinetic parameters of 3,4-dihydroxy methyl benzoate in rats.[9] |

Mechanism of Action

The mode of action for benzoate esters can vary depending on their specific structure. For instance, the insecticidal properties of methyl benzoate are believed to involve the inhibition of acetylcholinesterase (AChE), an important enzyme in the nervous system of insects.[3] Some benzoate derivatives have also been shown to interact with other molecular targets, including octopamine and gamma-aminobutyric acid (GABA) receptors in insects.[3] In the context of cancer research, synthetic derivatives are being designed to target specific signaling pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase pathway.[4]

Experimental and Logical Diagrams

The following diagrams illustrate a typical workflow for chemical synthesis and a conceptual signaling pathway.

Figure 1: A generalized workflow for the synthesis of Methyl Benzoate.

Figure 2: Conceptual inhibition of a signaling pathway by a benzoate derivative.

Conclusion

While the specific development timeline of this compound remains elusive in the current body of scientific literature, the foundational chemistry of methyl benzoate and its analogs provides a strong basis for future research and development. The synthetic methodologies are well-established, and the diverse biological activities of various derivatives continue to inspire the design of new therapeutic agents and other valuable chemical products. Further investigation into novel derivatives is warranted to explore their full potential in medicine and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives [mdpi.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination of 3,4-Dihydroxy Methyl Benzoate in Rat Plasma by HPLC and Its Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of Methyl 4-(3-azetidinyloxy)benzoate: A Chemical Probe in Obscurity

Despite its intriguing molecular architecture, Methyl 4-(3-azetidinyloxy)benzoate remains a molecule of limited scientific discourse, with its role as a chemical probe largely undefined in publicly accessible research. An extensive review of available literature and chemical databases reveals a significant scarcity of information regarding its synthesis, biological targets, and specific applications in chemical biology and drug discovery.

This technical guide sought to provide an in-depth analysis of this compound as a chemical probe for researchers, scientists, and drug development professionals. However, the foundational data required for such a comprehensive resource—including quantitative binding affinities, detailed experimental protocols, and established signaling pathways—is not presently available in the scientific domain.

Chemical Identity

This compound is a small organic molecule with the following key identifiers:

-

CAS Number: 1219948-82-9

-

Molecular Formula: C₁₁H₁₃NO₃

-

Molecular Weight: 207.23 g/mol

The structure features a central benzene ring substituted with a methyl ester group and an azetidin-3-yloxy group at the para position. The presence of the strained four-membered azetidine ring is a notable feature, as this motif is of growing interest in medicinal chemistry for its ability to impart favorable physicochemical properties.

The Azetidine Moiety in Probe Development

While specific data on this compound is lacking, the inclusion of an azetidine ring in chemical probes is a strategy employed to enhance molecular properties. Azetidines are recognized for their ability to:

-

Improve Aqueous Solubility: The polar nature of the nitrogen-containing ring can enhance the solubility of a compound, a crucial factor for biological assays.

-

Introduce a Three-Dimensional Vector: The non-planar structure of the azetidine ring can provide a vector for exiting a protein binding pocket, allowing for the attachment of reporter tags or other functionalities without disrupting core binding interactions.

-

Enhance Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible aliphatic chains.

-

Fine-Tune Pharmacological Activity: The nitrogen atom can act as a hydrogen bond acceptor, influencing the binding affinity and selectivity of the molecule for its biological target.

The conceptual utility of the azetidine component in a chemical probe is visualized in the following workflow:

Figure 1. Conceptual workflow for the role of an azetidine moiety in a chemical probe.

The Benzoate Scaffold in Chemical Biology

The methyl benzoate portion of the molecule provides a rigid scaffold that can participate in various non-covalent interactions within a protein binding site, including pi-stacking and hydrophobic interactions. Derivatives of benzoic acid are common in medicinal chemistry and have been explored as inhibitors for a range of enzymes and receptors.

Future Directions and the Call for Data

The absence of published research on this compound presents both a challenge and an opportunity. It is possible that this compound is a novel chemical entity with unexplored potential or an intermediate in proprietary drug discovery programs.

To ascertain its role as a chemical probe, the following experimental data would be essential:

-

Target Identification: High-throughput screening against diverse biological targets to identify potential protein partners.

-

Binding Affinity and Kinetics: Quantitative measurements (e.g., Kd, Ki, IC50) to determine the potency and specificity of its interaction with any identified targets.

-

Cellular Activity: Evaluation of its effects in cell-based assays to understand its functional consequences.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to determine the contribution of the azetidinyloxy and methyl benzoate moieties to its biological activity.

The following diagram illustrates a potential, though currently hypothetical, signaling pathway that could be investigated if a target for this compound were identified:

Figure 2. A hypothetical signaling pathway modulated by this compound.

The Emerging Role of Azetidine-Containing Fragments in Drug Discovery: A Technical Guide Featuring Methyl 4-(3-azetidinyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for the identification of novel, high-quality chemical starting points for therapeutic development. This approach relies on the screening of low molecular weight compounds, or "fragments," to identify those that bind to a biological target, which are then elaborated into more potent, drug-like molecules. Within the vast chemical space of potential fragments, those containing strained ring systems, such as azetidine, have garnered significant interest. This technical guide explores the utility of azetidine-containing fragments, with a particular focus on Methyl 4-(3-azetidinyloxy)benzoate as a representative example, in the FBDD workflow.

The Azetidine Moiety: A Scaffold for Innovation in FBDD

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique combination of properties that make it an attractive scaffold for fragment design. Its rigid, three-dimensional structure can effectively probe deep and narrow binding pockets within protein targets. This conformational restriction reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be functionalized to introduce vectors for fragment growing, linking, or merging.

Physicochemical Properties of this compound

This compound serves as an excellent case study for an azetidine-containing fragment. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1219948-82-9 | Commercially available |

| Molecular Formula | C11H13NO3 | Commercially available |

| Molecular Weight | 207.23 g/mol | Commercially available |

| Predicted LogP | 1.3 | ChemDraw |

| Predicted pKa (basic) | 8.9 | ChemDraw |

| Predicted Polar Surface Area | 47.9 Ų | ChemDraw |

These properties align well with the "Rule of Three," a general guideline for fragment-like molecules (Molecular Weight < 300 Da, cLogP < 3, Number of Hydrogen Bond Donors/Acceptors < 3). Its moderate lipophilicity and water solubility are advantageous for screening at the higher concentrations often required in FBDD to detect weak binding affinities.

Experimental Protocols: A Generalized FBDD Workflow

Fragment Library Screening

The initial step involves screening a library of fragments, which would include this compound, against the protein target of interest. Common biophysical techniques for fragment screening include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can identify binders from a mixture of compounds.

-

Protocol Outline (STD NMR):

-

Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.

-

Acquire a reference 1D ¹H NMR spectrum of a mixture of fragments (including the title compound) at a concentration of ~100 µM each.

-

Acquire an STD NMR spectrum with on-resonance saturation of protein resonances (e.g., at -1 ppm) and an off-resonance saturation (e.g., at 40 ppm).

-

Subtract the on-resonance from the off-resonance spectrum to reveal signals from fragments that have bound to the protein.

-

-

-

-

Surface Plasmon Resonance (SPR):

-

Protocol Outline:

-

Immobilize the target protein on a sensor chip.

-

Prepare a series of solutions of the fragment at different concentrations in a suitable running buffer.

-

Inject the fragment solutions over the sensor chip and monitor the change in the SPR signal (response units, RU).

-

Analyze the binding sensorgrams to determine the dissociation constant (Kd).

-

-

-

X-ray Crystallography:

-

Protocol Outline:

-

Crystallize the target protein.

-

Soak the crystals in a solution containing the fragment (typically at high concentration, e.g., 10-50 mM).

-

Collect X-ray diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

-

-

The following diagram illustrates a typical FBDD workflow:

Synthesis and Elaboration

Once a fragment like this compound is identified as a binder, its structure is used as a starting point for chemical elaboration. The azetidine ring provides clear vectors for modification. The general synthetic approach to such fragments often involves the reaction of a substituted phenol with a protected 3-haloazetidine or an activated azetidin-3-ol.

A potential synthetic route for this compound and its subsequent elaboration is depicted below:

References

A Technical Guide to the Spectroscopic and Synthetic Profile of Methyl 4-(3-azetidinyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for Methyl 4-(3-azetidinyloxy)benzoate. Due to the absence of publicly available experimental data for this specific compound, this document outlines a plausible synthetic route and offers predicted spectral characteristics based on the analysis of structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this molecule's expected analytical profile.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining a benzoate scaffold, prevalent in numerous therapeutic agents, with an azetidine moiety. The 3-oxy-azetidine linkage can serve as a valuable pharmacophore, influencing properties such as solubility, metabolic stability, and target binding. This document details a proposed synthetic pathway and predicts the corresponding spectroscopic data to aid in the identification and characterization of this compound.

Proposed Synthetic Pathway

A viable and commonly employed method for the synthesis of aryl ethers from alcohols is the Mitsunobu reaction, which allows for the coupling of an alcohol with a pronucleophile under mild conditions. This is followed by a standard deprotection step to yield the final product. The proposed two-step synthesis of this compound is outlined below.

Diagram of Proposed Synthetic Workflow

Commercial availability and suppliers of Methyl 4-(3-azetidinyloxy)benzoate

Introduction

Methyl 4-(3-azetidinyloxy)benzoate is a chemical compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the field of medicinal chemistry and drug development. Its unique structure, featuring an azetidine ring linked to a benzoate group, makes it a valuable intermediate for creating novel pharmaceutical agents. This technical guide provides an in-depth overview of its commercial availability, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 1029317-13-6 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% or ≥97% depending on supplier |

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their specific research and development needs. The table below lists several notable suppliers and the typical purities they offer.

| Supplier | Purity Offered | Availability |

| BLDpharm | 97% | In Stock |

| Chemsky | 95% | In Stock |

| Alichem | ≥95% | In Stock |

| Chemspace | 95% | In Stock |

| Ambeed | 97% | In Stock |

| Biosynth | ≥97% | In Stock |

| Combi-Blocks | >95% | In Stock |

| PharmaBlock | >97% (HPLC) | In Stock |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. A common method involves the reaction of methyl 4-hydroxybenzoate with a protected 3-azetidinol derivative, followed by deprotection. A detailed experimental protocol, adapted from established synthetic routes, is provided below.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process starting from commercially available reagents.

Step 1: N-Boc-3-hydroxyazetidine reaction with Methyl 4-hydroxybenzoate

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent), methyl 4-hydroxybenzoate (1 equivalent), and triphenylphosphine (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the protected intermediate, methyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yloxy)benzoate.

Step 2: Deprotection of the Boc-protected intermediate

-

Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Reaction Execution: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution. Stir the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or by partitioning between an organic solvent and a basic aqueous solution to neutralize the acid and then concentrating the organic layer to yield the final product, this compound.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a key structural motif and intermediate in the synthesis of APIs. The azetidine ring, in particular, is a desirable feature in modern medicinal chemistry as it can improve physicochemical properties such as solubility and metabolic stability.

This compound is utilized in the construction of more elaborate molecules targeting a range of diseases. For instance, it can be a precursor in the synthesis of novel antibacterial agents or inhibitors of specific enzymes implicated in disease pathways. The general workflow for its use in a drug discovery program is outlined below.

The workflow begins with the strategic chemical modification of this compound. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives. Alternatively, the secondary amine of the azetidine ring can be functionalized. This library of new compounds is then subjected to biological screening to identify "hits"—compounds that show activity against a specific biological target. Promising hits undergo further chemical refinement in the lead optimization stage to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of a preclinical candidate.

Initial Biological Screening of Methyl 4-(3-azetidinyloxy)benzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a representative document illustrating the expected content and format for a report on the initial biological screening of novel chemical entities. Due to the limited publicly available research data specifically on the biological screening of Methyl 4-(3-azetidinyloxy)benzoate derivatives, this guide utilizes generalized experimental protocols and hypothetical data based on the evaluation of structurally related heterocyclic compounds. This document is intended to serve as a framework for presenting such research.

Introduction

The azetidine scaffold is a valuable pharmacophore in modern drug discovery, known for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[1][2] The incorporation of an azetidinyloxy linkage to a methyl benzoate core presents a novel chemical space with the potential for interaction with a variety of biological targets. This guide outlines a representative initial biological screening cascade for a library of newly synthesized this compound derivatives. The primary objective of this initial screening is to identify lead compounds with promising activity in key therapeutic areas, such as oncology and infectious diseases, and to establish a preliminary structure-activity relationship (SAR).

Synthesis of this compound Derivatives

A generalized synthetic scheme for the preparation of the title compounds is presented below. The synthesis commences with the nucleophilic substitution of a suitable leaving group on the azetidine ring with the hydroxyl group of methyl 4-hydroxybenzoate, followed by derivatization of the azetidine nitrogen.

-

Step 1: Synthesis of this compound (Core Scaffold) A solution of methyl 4-hydroxybenzoate and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF) is treated with a 3-haloazetidine derivative protected with a suitable protecting group (e.g., Boc). The reaction mixture is heated to afford the protected intermediate, which is subsequently deprotected under acidic conditions to yield the core scaffold, this compound.

-

Step 2: Derivatization of the Azetidine Nitrogen The secondary amine of the core scaffold is then subjected to various synthetic transformations to generate a library of derivatives. These transformations can include, but are not limited to, acylation with various acid chlorides or anhydrides, reductive amination with aldehydes or ketones, and urea or thiourea formation with isocyanates or isothiocyanates, respectively.

In Vitro Biological Screening

The synthesized derivatives were subjected to a panel of in vitro assays to evaluate their potential as anticancer and antibacterial agents.

Anticancer Activity Screening

The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT-116 (colorectal carcinoma).

-

Cell Culture: The cell lines are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, the cells are treated with the synthesized derivatives at various concentrations (typically ranging from 0.1 to 100 µM) for 72 hours. Doxorubicin is used as a positive control.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

| Compound ID | R-Group on Azetidine | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

| MAB-001 | -H | >100 | >100 | >100 |

| MAB-002 | -COCH₃ | 75.2 | 82.1 | 68.5 |

| MAB-003 | -COPh | 25.8 | 31.4 | 22.9 |

| MAB-004 | -SO₂Ph | 15.3 | 18.9 | 12.7 |

| MAB-005 | -CONHPh | 8.7 | 10.2 | 7.5 |

| Doxorubicin | - | 0.5 | 0.8 | 0.4 |

Antibacterial Activity Screening

The antibacterial activity of the compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were tested against Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) bacteria.

-

Bacterial Culture: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB).

-

Compound Preparation: The test compounds are dissolved in DMSO to a stock concentration of 10 mg/mL and then serially diluted in MHB in 96-well microtiter plates.

-

Inoculation: The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL and added to each well. Ciprofloxacin is used as a positive control.

-

Incubation and Analysis: The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound ID | R-Group on Azetidine | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| MAB-001 | -H | >128 | >128 |

| MAB-002 | -COCH₃ | 64 | 128 |

| MAB-003 | -COPh | 32 | 64 |

| MAB-004 | -SO₂Ph | 16 | 32 |

| MAB-005 | -CONHPh | 8 | 16 |

| Ciprofloxacin | - | 0.5 | 0.25 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and initial biological screening of this compound derivatives.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Preliminary Structure-Activity Relationship (SAR)

Based on the hypothetical data presented, a preliminary SAR can be inferred. The unsubstituted core molecule (MAB-001) is devoid of significant activity. The introduction of substituents on the azetidine nitrogen generally leads to an increase in both anticancer and antibacterial activity.

-

Anticancer Activity: A clear trend is observed where more complex and electron-withdrawing groups on the azetidine nitrogen enhance the antiproliferative effects. The phenylsulfonamide (MAB-004) and phenylurea (MAB-005) derivatives exhibit the most potent activity, suggesting that these moieties may be involved in key interactions with the biological target.

-

Antibacterial Activity: A similar trend is seen in the antibacterial screening, with the phenylurea derivative (MAB-005) showing the best activity against both S. aureus and E. coli. This suggests that the structural features contributing to anticancer activity may also play a role in the antibacterial mechanism of these compounds.

Conclusion and Future Directions

This technical guide outlines a systematic approach to the initial biological screening of a novel class of compounds, the this compound derivatives. The hypothetical screening results indicate that derivatization of the azetidine nitrogen is crucial for imparting biological activity. Specifically, derivatives bearing phenylsulfonamide and phenylurea moieties have been identified as promising leads for further investigation.

Future work will focus on:

-

Synthesis of a broader library of derivatives to further explore the SAR.

-

Evaluation of the most potent compounds in secondary assays to elucidate their mechanism of action.

-

In vivo studies to assess the efficacy and pharmacokinetic properties of lead candidates.

-

Lead optimization to improve potency and drug-like properties.

References

- 1. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the expected conformational properties of the azetidine ring in Methyl 4-(3-azetidinyloxy)benzoate. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes foundational principles of azetidine stereochemistry, data from analogous 3-substituted azetidine derivatives, and theoretical considerations to predict its conformational behavior. The document outlines the probable puckered nature of the azetidine ring, discusses the factors influencing this conformation, and presents the experimental and computational methodologies that would be employed for its definitive determination.

Introduction to Azetidine Ring Conformation

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, exhibits a non-planar, puckered conformation to alleviate ring strain.[1][2] This puckering is a critical determinant of the molecule's overall three-dimensional shape, influencing its physicochemical properties and biological activity. The conformation of the azetidine ring can be described by a puckering amplitude and a pseudo-rotation phase angle. However, a simpler and more common description for substituted azetidines involves the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. An unsubstituted azetidine in the gas phase has been shown by electron diffraction to have a dihedral angle of approximately 37°.[2]

The substituent at the 3-position, as in this compound, is expected to have a significant influence on the ring's puckering and the preferred orientation of the substituent (axial vs. equatorial).

Predicted Conformation of the Azetidine Ring in this compound

Direct experimental data from X-ray crystallography or detailed NMR analysis for this compound is not available in the current body of scientific literature. However, based on studies of analogous 3-substituted azetidines, a puckered conformation is anticipated.

The substituent at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial orientation. For a bulky substituent like the 4-(methoxycarbonyl)phenoxy group, the pseudo-equatorial position is generally expected to be favored to minimize steric hindrance with the protons on C2 and C4 of the azetidine ring.

The puckering of the azetidine ring is also influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the nitrogen is unsubstituted (N-H). The orientation of the N-H bond (axial or equatorial) will be in equilibrium, further influencing the overall conformational landscape.

Quantitative Conformational Parameters (Based on Analogs)

While specific quantitative data for this compound is unavailable, the following table summarizes typical conformational parameters observed for 3-substituted azetidines from computational and experimental studies. These values provide a reasonable estimate for the target molecule.

| Parameter | Typical Value Range for 3-Substituted Azetidines | Reference |

| Puckering Dihedral Angle (C2-N1-C4 vs C2-C3-C4) | 20° - 40° | [2] |

| Barrier to Ring Inversion | 1 - 5 kcal/mol | [1] |

| Preferred Substituent Orientation (for bulky groups) | Pseudo-equatorial | [3] |

Experimental Protocols for Conformation Determination

To definitively determine the conformation of the azetidine ring in this compound, the following experimental methodologies would be essential.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the solid-state conformation.

Methodology:

-

Crystallization: Crystals of this compound would be grown by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles. The puckering parameters of the azetidine ring can be calculated from these refined coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the time-averaged conformation and the dynamics of the molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D and 2D NMR Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired. 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY are crucial.

-

Analysis of Coupling Constants: The vicinal coupling constants (³J) between the protons on the azetidine ring are particularly informative. The magnitude of ³Jcis and ³Jtrans can be used in conjunction with the Karplus equation to estimate the dihedral angles and thus the ring puckering.[4][5]

-

Nuclear Overhauser Effect (NOE) Analysis: NOESY or ROESY experiments can reveal through-space proximities between protons. For instance, the presence or absence of NOEs between the C3 proton and the protons on C2 and C4 can help determine the preferred axial or equatorial orientation of the substituent.

Computational Modeling Workflow

In the absence of experimental data, computational modeling provides valuable insights into the conformational preferences.

Caption: Computational workflow for determining azetidine ring conformation.

Signaling Pathways and Logical Relationships

The conformation of the azetidine ring is a fundamental molecular property that dictates how this compound interacts with biological targets. The logical relationship between the puckered state and its potential biological activity can be visualized as follows:

Caption: Influence of azetidine conformation on biological activity.

Conclusion

While a definitive experimental determination of the azetidine ring conformation in this compound has not been reported, this guide provides a robust framework for understanding its likely conformational properties. Based on established principles and data from analogous compounds, a puckered azetidine ring with a pseudo-equatorial orientation of the bulky 4-(methoxycarbonyl)phenoxy substituent is predicted. The experimental and computational protocols outlined herein provide a clear roadmap for future studies to elucidate the precise three-dimensional structure of this molecule, which is essential for rational drug design and development.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. DSpace [digital.library.adelaide.edu.au]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. rubingroup.org [rubingroup.org]

An In-Depth Technical Guide to the Predicted ADME Properties of Methyl 4-(3-azetidinyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 4-(3-azetidinyloxy)benzoate (CAS No. 1219948-82-9)[1]. Due to the absence of readily available in-silico predictions for this specific molecule, this document offers a qualitative assessment based on its structural features. Furthermore, it outlines the standard in-silico prediction workflows and detailed experimental protocols for key in-vitro ADME assays that are crucial for the preclinical evaluation of drug candidates. This guide is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in making informed decisions.

Introduction

This compound is a small organic molecule featuring a methyl ester, a phenyl ring, an ether linkage, and an azetidine ring. Understanding the ADME properties of novel chemical entities is a critical component of the early drug discovery process, as it helps in predicting the pharmacokinetic behavior of a compound in-vivo. Poor ADME properties are a significant cause of late-stage drug candidate attrition. In recent decades, in-silico ADME prediction has become an indispensable tool for the rapid and cost-effective screening of large compound libraries, allowing for the early identification of molecules with potentially favorable pharmacokinetic profiles.[2][3][4]

This guide provides a qualitative prediction of the ADME profile of this compound based on its structural components. It also includes a generalized workflow for in-silico ADME prediction and detailed experimental protocols for fundamental in-vitro ADME assays.

Predicted ADME Profile of this compound

As of the date of this publication, specific in-silico or experimental ADME data for this compound is not publicly available. The following table summarizes the qualitatively predicted ADME properties based on the analysis of its chemical structure.

| ADME Property | Predicted Characteristic | Rationale Based on Chemical Structure |

| Physicochemical Properties | ||

| Molecular Weight | 207.23 g/mol | Low molecular weight is generally favorable for good absorption and distribution. |

| Lipophilicity (LogP) | Moderately Lipophilic | The presence of the phenyl ring and methyl ester contributes to lipophilicity, while the ether oxygen and azetidine nitrogen add polarity. A balanced LogP is often desirable for good permeability and solubility. |

| Aqueous Solubility (LogS) | Moderately Soluble | The polar functional groups (ether and azetidine) are expected to enhance aqueous solubility. However, the aromatic ring may limit high solubility. |

| pKa | Basic | The azetidine nitrogen is basic and will likely be protonated at physiological pH, which can influence solubility and interactions with biological targets. |

| Absorption | ||

| Intestinal Absorption | Likely Good | The low molecular weight and predicted moderate lipophilicity suggest that the compound could be well-absorbed through passive diffusion. |

| Permeability | Moderate to High | The structural features are generally consistent with good membrane permeability. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate | Compounds with moderate lipophilicity often exhibit moderate binding to plasma proteins like albumin. |

| Blood-Brain Barrier (BBB) Penetration | Possible | Low molecular weight and moderate lipophilicity are factors that can favor BBB penetration. However, the polar groups might limit extensive brain uptake. |

| Volume of Distribution (Vd) | Moderate | Expected to distribute into tissues beyond the plasma volume but may not be extensively sequestered in fatty tissues. |

| Metabolism | ||

| Metabolic Stability | Potentially Susceptible to Hydrolysis | The methyl ester is a potential site for hydrolysis by esterases in the liver, plasma, and other tissues. The azetidine ring may also be subject to metabolism. |

| Cytochrome P450 (CYP) Inhibition/Induction | Unknown | Without specific data, the potential for CYP interactions cannot be predicted. This would need to be evaluated experimentally. |

| Excretion | ||

| Primary Route of Excretion | Likely Renal | Following potential hydrolysis of the ester, the resulting carboxylic acid would be more polar and likely cleared by the kidneys. |

In-Silico ADME Prediction Workflow

The prediction of ADME properties using computational methods typically follows a structured workflow. This process involves the generation of molecular descriptors, the application of predictive models, and the analysis of the results to guide further drug discovery efforts.[2][5][6]

Experimental Protocols for Key ADME Assays

To validate in-silico predictions and to obtain more definitive data, a variety of in-vitro ADME assays are employed. Below are detailed methodologies for three fundamental assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput assay used to predict passive intestinal absorption of compounds.[7][8][9][10]

Objective: To determine the permeability of a test compound across an artificial lipid membrane, simulating passive transcellular diffusion.

Methodology:

-

Preparation of the Artificial Membrane: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) dissolved in a volatile solvent like hexane. The solvent is allowed to evaporate, leaving a lipid layer on the filter.[7][8]

-

Preparation of Solutions: The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH to create the donor solution. The acceptor plate is filled with a buffer solution, which may contain a surfactant to act as a "sink".[8]

-

Assay Procedure: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a defined period (typically 5 to 18 hours) with gentle shaking.[7][11]

-

Quantification: After incubation, the concentrations of the test compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.[7]

-

Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based model that is widely used to predict human intestinal absorption and to identify compounds that may be subject to active transport.[12][13][14][15][16]

Objective: To measure the rate of transport of a test compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14]

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.[14][15]

-

Transport Studies (Apical to Basolateral): The culture medium on the apical (upper) side is replaced with a solution containing the test compound. The basolateral (lower) side is filled with fresh medium. The plates are incubated at 37°C. Samples are taken from the basolateral compartment at various time points.

-

Transport Studies (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral side and samples taken from the apical side.

-

Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp is calculated using the formula:

Papp = (dQ/dt) / (A * C0)

Where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[16] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[16]

In-Vitro Metabolic Stability Assay

This assay is used to determine the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[17][18][19][20]

Objective: To measure the rate of disappearance of a parent compound when incubated with liver fractions (microsomes or S9) or hepatocytes.[20]

Methodology:

-

Preparation of Incubation Mixtures: The test compound is incubated with liver microsomes or S9 fractions in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.[17]

-

Initiation of the Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH for Phase I metabolism.[17][19]

-

Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent like acetonitrile.[17]

-

Sample Analysis: After quenching, the samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: The percentage of the parent compound remaining is plotted against time. The in-vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Conclusion

While specific predicted ADME data for this compound is not currently available, a qualitative analysis of its structure suggests a potentially favorable profile for a drug discovery program, characterized by a low molecular weight and balanced polarity. However, the presence of a methyl ester indicates a potential liability for hydrolysis, which would need to be investigated experimentally. The provided in-silico workflow and detailed experimental protocols for key ADME assays offer a robust framework for the comprehensive evaluation of this and other novel chemical entities. Such an integrated approach, combining predictive modeling with in-vitro testing, is essential for the efficient and effective advancement of promising compounds in the drug development pipeline.

References

- 1. appchemical.com [appchemical.com]

- 2. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. PAMPA | Evotec [evotec.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. enamine.net [enamine.net]

- 16. Caco-2 Permeability | Evotec [evotec.com]

- 17. mercell.com [mercell.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. mttlab.eu [mttlab.eu]

- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Synthesis of Methyl 4-(3-Azetidinyloxy)benzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of Methyl 4-(3-azetidinyloxy)benzoate, a valuable building block in medicinal chemistry and drug development. The synthesis employs a Williamson ether synthesis to couple methyl 4-hydroxybenzoate with N-Boc-3-hydroxyazetidine, followed by the acidic deprotection of the Boc group. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The azetidine moiety is a desirable feature in drug design as it can improve physicochemical properties such as solubility and metabolic stability. This protocol outlines a robust synthetic route accessible to researchers in organic and medicinal chemistry.

Reaction Scheme

The overall synthetic pathway is depicted below:

Experimental Protocol

Step 1: Synthesis of Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate

This step involves the formation of the ether linkage between methyl 4-hydroxybenzoate and N-Boc-3-hydroxyazetidine via a Williamson ether synthesis.

Materials:

-

Methyl 4-hydroxybenzoate

-

1-Boc-3-hydroxyazetidine

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxybenzoate (1.0 eq).

-

Dissolve the starting material in anhydrous dimethylformamide (DMF).

-

Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.

-

Add 1-Boc-3-hydroxyazetidine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate.

Step 2: Synthesis of this compound (Final Product)

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

-

Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate under reduced pressure to yield the final product, this compound. Further purification can be performed by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions

| Step | Reactant 1 | Reactant 2 | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Methyl 4-hydroxybenzoate | 1-Boc-3-hydroxyazetidine | Cs₂CO₃ | DMF | 60-70 | 12-18 | 75-85 |

| 2 | Methyl 4-(1-Boc-azetidin-3-yloxy)benzoate | - | TFA | DCM | 0 to RT | 2-4 | 85-95 |

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dimethylformamide (DMF) is a reproductive toxin and should be handled with care.

-

Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme caution.

-

Cesium carbonate is a strong base; avoid contact with skin and eyes.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Methyl 4-(3-azetidinyloxy)benzoate in PROTAC Linker Design for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology, offering the ability to target and degrade previously "undruggable" proteins.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[3] This document provides detailed application notes and protocols for the potential use of Methyl 4-(3-azetidinyloxy)benzoate as a novel linker component in the design of PROTACs for oncology research.

The structure of this compound, featuring a rigid azetidine ring and a para-substituted benzene ring, suggests its utility in creating more constrained and conformationally defined linkers. Such rigidity can be advantageous in pre-organizing the PROTAC molecule for efficient ternary complex formation between the POI and the E3 ligase, a crucial step in inducing protein degradation.[][5]

Rationale for Using this compound in PROTAC Linkers

The incorporation of rigid structural motifs like azetidine and phenyl rings into PROTAC linkers can offer several advantages over traditional flexible alkyl or PEG linkers:

-

Improved Cell Permeability: While large and flexible linkers can negatively impact cell membrane permeability, the introduction of rigid components can lead to a more compact molecular shape, potentially improving cellular uptake.[6][7]

-

Enhanced Metabolic Stability: Aromatic and heterocyclic structures can be less susceptible to metabolic degradation compared to linear alkyl chains, leading to improved pharmacokinetic profiles.[]

-

Reduced Conformational Entropy: A rigid linker reduces the number of rotational bonds, decreasing the entropic penalty associated with the formation of the ternary complex and potentially increasing binding affinity and degradation efficiency.[]

-

Favorable Vectorial Properties: The defined geometry of the azetidinyloxy-benzoate scaffold can provide precise control over the spatial orientation of the POI and E3 ligase ligands, facilitating productive ternary complex formation.

Design and Synthesis of a PROTAC Incorporating this compound

The following section outlines a general strategy for the synthesis of a PROTAC utilizing the this compound linker. This example assumes the use of a CRBN E3 ligase ligand (e.g., pomalidomide) and a generic kinase inhibitor as the warhead.

Diagram of the PROTAC Synthesis Workflow:

Caption: A general workflow for the synthesis of a PROTAC molecule.

Protocol 1: Synthesis of the Linker-Warhead Conjugate

-

Hydrolysis of this compound:

-

Dissolve this compound in a mixture of tetrahydrofuran (THF) and water (1:1).

-

Add lithium hydroxide (LiOH) (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract the product, 4-(3-Azetidinyloxy)benzoic acid, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid linker.

-

-

Amide Coupling to the Warhead:

-

Dissolve the 4-(3-Azetidinyloxy)benzoic acid (1 equivalent) and the amine-functionalized warhead (1 equivalent) in dimethylformamide (DMF).

-

Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the linker-warhead conjugate.

-

Protocol 2: Final PROTAC Assembly

-

Amide Coupling to the E3 Ligase Ligand:

-

Dissolve the linker-warhead conjugate (1 equivalent) and an amine-functionalized pomalidomide derivative (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC using preparative HPLC.

-

Characterization and Evaluation of the PROTAC

A series of biochemical and cellular assays are essential to characterize the synthesized PROTAC and evaluate its efficacy.

Diagram of the PROTAC Evaluation Workflow:

Caption: A typical workflow for the evaluation of a novel PROTAC.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the evaluation of a PROTAC incorporating the this compound linker.

| Parameter | Assay | Description | Example Value |

| Binding Affinity (Warhead) | Isothermal Titration Calorimetry (ITC) | Measures the binding affinity of the warhead to the target protein (POI). | Kd = 50 nM |

| Binding Affinity (E3 Ligand) | Surface Plasmon Resonance (SPR) | Measures the binding affinity of the E3 ligase ligand to its target. | Kd = 100 nM |

| Ternary Complex Formation | Fluorescence Polarization (FP) | Assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex. | Kd = 25 nM |

| Target Degradation | Western Blot | Quantifies the reduction of the target protein levels in cells after PROTAC treatment. | DC50 = 10 nM |

| Maximum Degradation | Western Blot | The maximum percentage of target protein degradation achieved. | Dmax = 95% |

| Cell Viability | MTT Assay | Determines the cytotoxic effect of the PROTAC on cancer cell lines. | IC50 = 20 nM |

| Cell Permeability | Caco-2 Assay | Measures the ability of the PROTAC to cross cell membranes. | Papp = 1 x 10-6 cm/s |

Experimental Protocols

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7 for breast cancer) in 6-well plates and allow them to adhere overnight.

-